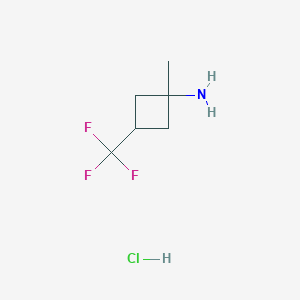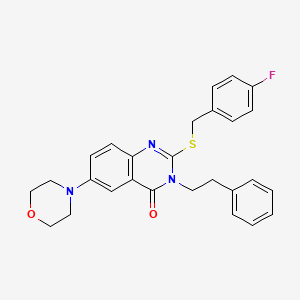
2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves various strategies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, indicating the potential for creating biologically active molecules with fluorine and morpholine components . Similarly, the preparation of morpholinomethyl derivatives of imidazo[2,1-b][1,3,4]thiadiazole compounds, which share structural similarities with the target compound, was described, showcasing the versatility of fluorine and morpholine in heterocyclic chemistry . Additionally, the synthesis of thiosemicarbazide derivatives of quinoline carboxylic acid, which also contains a morpholino group, was reported, further demonstrating the synthetic accessibility of such compounds .
Molecular Structure Analysis
X-ray crystallography has been a common technique to determine the molecular structure of these compounds. For example, the crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was determined, and it was found to crystallize in the orthorhombic space group . The molecular structure of another compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was characterized by X-ray diffraction and stabilized by inter and intra-molecular hydrogen bonds . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the antitrypanosomal activity of thiosemicarbazide derivatives was evaluated, indicating the potential for biological reactivity . The antiproliferative activity of a benzisoxazole derivative was also assessed, suggesting that the incorporation of morpholine and fluorine into heterocyclic frameworks can lead to biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structural characterization of 1,3,4-oxadiazole thioether derivatives was performed using NMR and HRMS spectra . The crystal packing of the morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole revealed intermolecular interactions that contribute to the supramolecular network . These studies provide a foundation for understanding the physical and chemical properties of the target compound.
Relevant Case Studies
Several case studies have demonstrated the biological activity of compounds with structural features similar to the target compound. The novel inhibitor of hepatitis B, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showed nanomolar inhibitory activity against HBV . Additionally, the antibacterial and antifungal activities of novel 1,3,4-oxadiazole thioether derivatives were evaluated, with some compounds showing significant efficacy against phytopathogenic bacteria and fungi . These case studies highlight the potential applications of such compounds in medicine and agriculture.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The chemical compound 2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one belongs to a class of substances with potential biological activity, as evidenced by related research on quinazoline derivatives. While specific studies on this compound are scarce, insights can be drawn from related research demonstrating the synthetic pathways and structural analysis of similar compounds. For instance, the synthesis of fluorodihydroquinazolin derivatives and their interaction with human serum albumin (HSA) illustrates the relevance of fluorine substitutions in enhancing molecular interactions, an aspect that could be pertinent to the compound (Wang et al., 2016).
Biological Activities
Quinazoline derivatives are notable for a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. For example, benzimidazole derivatives containing morpholine rings have been synthesized and demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015). Similarly, novel s-substituted 6-fluoroquinazoline derivatives were synthesized and found to have good antifungal activities, highlighting the potential of fluorinated quinazolines in developing new antifungal agents (Xu et al., 2007).
Antitumor Potential
The synthesis and evaluation of 2-mercapto-3-phenethylquinazolines as antitumor agents provide a clear indication of the therapeutic potential of quinazoline derivatives (Alanazi et al., 2013). These compounds have shown selectivity towards renal and breast cancer cell lines, underscoring the importance of structural modifications in targeting specific cancer types.
Safety And Hazards
This includes the compound’s toxicity, flammability, and environmental impact. It also includes any precautions that need to be taken when handling the compound.
Orientations Futures
This involves potential applications of the compound and areas for further research. It could include developing new synthetic methods, studying new reactions, improving the compound’s properties, or finding new uses for the compound.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-22-8-6-21(7-9-22)19-34-27-29-25-11-10-23(30-14-16-33-17-15-30)18-24(25)26(32)31(27)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSSDMJUIREPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

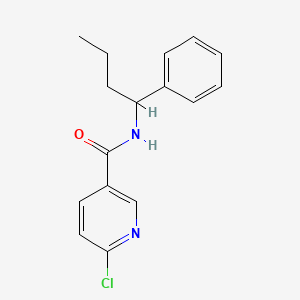

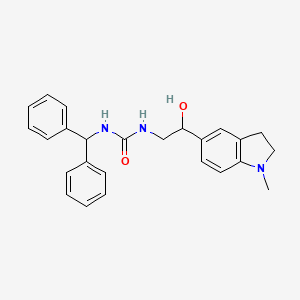
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
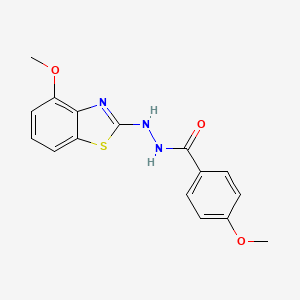
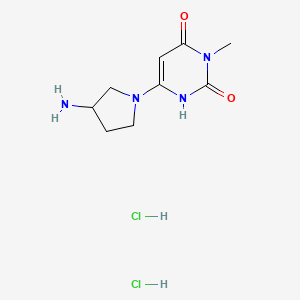
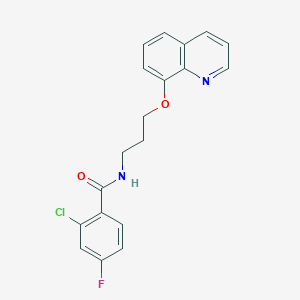
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
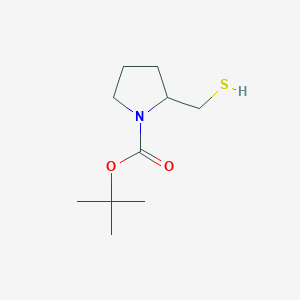
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)
